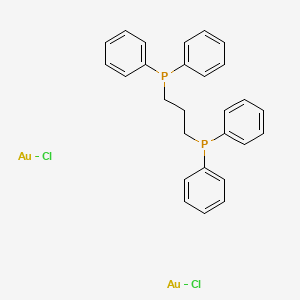

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane

Descripción

Historical Context of Gold(I) Diphosphine Complexes

The development of gold(I) diphosphine complexes traces its origins to pioneering work conducted in the 1960s and 1970s, when researchers first recognized the potential of phosphine ligands to stabilize gold in its +1 oxidation state. The foundational studies by Malatesta in 1966 marked the earliest attempts to synthesize phosphine-coordinated pure-gold clusters, although structural elucidation remained challenging due to limited analytical techniques available at that time. Subsequently, definitive structural determinations were achieved independently by research groups in Nijmegen and by Mingos and colleagues during the 1970s and early 1980s, focusing on various phosphine-coordinated gold clusters with nuclearity ranging from 5 to 13 atoms. These groundbreaking investigations established fundamental principles regarding the geometrical preferences and bonding characteristics of ultrasmall gold clusters under unconstrained conditions.

The historical trajectory of gold(I) diphosphine complex development witnessed significant advancement through systematic exploration of bridging diphosphine ligands with varying alkyl chain lengths. Early research demonstrated that the length of the alkyl linker in diphosphine ligands profoundly influences the stability and structural characteristics of the resulting gold complexes, with longer chains preventing unwanted cluster formation and promoting the formation of discrete dinuclear species. Research conducted in the 1980s and 1990s established that bis(diphenylphosphino)alkane ligands, particularly those with three-carbon spacers like 1,3-bis(diphenylphosphino)propane, provide optimal geometric parameters for stable dinuclear gold(I) complex formation. The systematic investigation of these complexes revealed their remarkable stability in solution over extended periods, contrasting with shorter-chain analogues that often underwent decomposition or cluster formation during crystallization attempts.

| Historical Milestone | Year | Significance |

|---|---|---|

| First phosphine-gold cluster synthesis | 1966 | Malatesta's pioneering work established feasibility |

| Structural elucidation achievements | 1970s-1980s | Nijmegen group and Mingos established fundamental principles |

| Diphosphine complex optimization | 1980s-1990s | Chain length effects on stability characterized |

| Modern applications development | 2000s-present | Catalytic and biomedical applications explored |

Significance in Coordination Chemistry and Catalysis

The significance of this compound in coordination chemistry extends far beyond its structural elegance, encompassing fundamental contributions to our understanding of gold-phosphorus bonding interactions and their implications for catalytic applications. The compound serves as an exemplary model for studying the electronic and steric effects of diphosphine ligands on gold(I) centers, providing insights into the nature of aurophilic interactions and their influence on molecular geometry and reactivity. The linear coordination environment around each gold center, enforced by the strong trans-influence of phosphine ligands, represents a classic example of how ligand properties dictate metal center geometry in square-planar d8 and linear d10 configurations.

Recent mechanistic investigations have revealed the profound role of this complex in facilitating size-conversion reactions within gold cluster systems, particularly in the transformation of hexanuclear to heptanuclear gold phosphine clusters. Density functional theory calculations have demonstrated that the addition of silver ions can induce structural rearrangements in gold clusters containing 1,3-bis(diphenylphosphino)propane ligands, leading to the formation of alloy structures with enhanced nucleation characteristics. These studies have shown that the incorporated silver ions activate exterior gold atoms in the metal framework, resulting in facile structural tautomerization and subsequent cluster growth through formal gold(I) addition processes.

The catalytic significance of this compound emerges from its ability to serve as a precursor for the generation of active gold nanocatalysts through controlled ligand removal processes. Research has demonstrated that phosphine-stabilized gold clusters, including those containing 1,3-bis(diphenylphosphino)propane ligands, can be converted into active nanocatalysts for alcohol oxidation reactions through low-temperature peroxide-assisted phosphine removal, circumventing the need for high-temperature calcination procedures. In situ X-ray absorption spectroscopy studies have revealed that the phosphine ligands are removed sequentially rather than simultaneously, with density functional theory calculations indicating that the energy requirements for ligand removal increase significantly with successive removal steps.

| Catalytic Application | Mechanism | Key Finding |

|---|---|---|

| Alcohol oxidation | Peroxide-assisted ligand removal | Sequential phosphine removal observed |

| Cluster size conversion | Silver-induced activation | Formal gold(I) addition facilitated |

| Nanocatalyst formation | Low-temperature processing | Avoids high-temperature calcination |

| Structural tautomerization | Metal framework activation | Enhanced nucleation characteristics |

Propiedades

IUPAC Name |

chlorogold;3-diphenylphosphanylpropyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26P2.2Au.2ClH/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;;/h1-12,14-21H,13,22-23H2;;;2*1H/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQGWXOIOXYBFK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26Au2Cl2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504777 | |

| Record name | Chlorogold--(propane-1,3-diyl)bis(diphenylphosphane) (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

877.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72428-60-5 | |

| Record name | Chlorogold--(propane-1,3-diyl)bis(diphenylphosphane) (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane is a gold catalyst. It primarily targets transition metal-catalyzed cross-coupling reactions. The compound’s ability to coordinate well with metals via monodentate or bidentate manner makes it useful in the development of biologically active metal coordination complexes.

Mode of Action

The compound interacts with its targets by facilitating the cross-coupling reactions. This interaction results in the formation of new chemical bonds, leading to the synthesis of complex organic compounds.

Biochemical Pathways

It is known to be involved in suzuki-miyaura coupling, sonogashira coupling, and negishi coupling reactions. These reactions are crucial for the synthesis of various biologically active compounds.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. In general, it facilitates the formation of new chemical bonds, leading to the synthesis of complex organic compounds.

Actividad Biológica

Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane is a gold-based compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This compound combines gold(I) with a bidentate phosphine ligand, which enhances its reactivity and biological interaction capabilities. Research has indicated that such gold(I) complexes can exhibit significant cytotoxic effects against various cancer cell lines, making them candidates for further pharmacological studies.

Chemical Structure and Properties

The chemical formula for this compound is represented as follows:

This compound features two chlorogold(I) units coordinated to a 1,3-bis(diphenylphosphino)propane ligand. The presence of the diphosphine ligand is crucial for its stability and biological activity.

Gold(I) complexes are believed to exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Gold(I) compounds can inhibit thioredoxin reductase (TrxR), an enzyme involved in redox regulation within cells. This inhibition leads to increased oxidative stress and subsequent apoptosis in cancer cells .

- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in various cancer cell lines, including prostate and ovarian cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial function .

- Interaction with Cellular Targets : The binding of gold(I) complexes to biomolecules such as proteins and nucleic acids may alter their function, contributing to the cytotoxic effects observed in vitro .

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Prostate (PC3) | 5.2 | Apoptosis induction |

| Ovarian (C13) | 4.8 | Mitochondrial dysfunction |

| Lung (A549) | 6.0 | TrxR inhibition |

| Cervical (HeLa) | 7.5 | Reactive oxygen species generation |

Case Studies

- Prostate Cancer Study : In a study involving PC3 cells, treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 5.2 µM. Flow cytometry analysis confirmed the induction of apoptosis through caspase activation.

- Ovarian Cancer Research : Another study focused on cisplatin-resistant ovarian adenocarcinoma C13 cells revealed that this compound could overcome drug resistance by inducing apoptosis via mitochondrial pathways, achieving an IC50 value of 4.8 µM.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound indicates that it is poorly soluble in aqueous environments but shows significant lipophilicity, which may facilitate cellular uptake . However, it also raises concerns regarding potential toxicity:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane can be contextualized against related dinuclear gold(I) complexes with varying diphosphine ligands. Key comparisons are outlined below:

Table 1: Comparative Analysis of Dinuclear Gold(I) Complexes

Key Comparisons

Ligand Backbone and Geometry

- dppp (Propane linker) : The three-carbon backbone in dppp provides optimal flexibility, enabling a cyclic digold structure with Au–P bond lengths of 2.301–2.313 Å . This geometry supports weak aurophilic interactions (Au···Au > 3.0 Å), which are critical for photophysical properties .

- dppe (Ethane linker) : The shorter ethane backbone in dppe results in strained Au₂Cl₂(dppe) complexes, which are unstable in solution and decompose into Au₁₈ clusters .

- dpph (Hexane linker) : The extended six-carbon backbone in dpph reduces steric strain but diminishes catalytic activity due to weaker metal-ligand interactions .

Stability and Reactivity

- Complexes with dppp exhibit superior stability compared to dppe analogs. For example, [Au₂Cl₂(dppp)] remains intact in solution, whereas [Au₂Cl₂(dppe)] rapidly degrades .

- The instability of dppe complexes limits their utility in catalysis, whereas dppp derivatives are widely used in cross-coupling reactions and cycloadditions .

Biological Activity Dinuclear dithiocarbamate-gold(I) complexes with dppe ligands (e.g., compounds 4–6) demonstrate anticancer activity against HeLa cells (tumor specificity ~3.5) but suffer from poor stability . No direct biological data are reported for Bis(chlorogold(I)) dppp, though its structural analogs with dppp ligands show enhanced stability in physiological conditions .

Aurophilic Interactions The Au···Au distance in [Au₂(dppp)₂]²⁺ complexes exceeds 3.0 Å, resulting in weaker aurophilic interactions compared to [Au₂(dppm)₂]²⁺ (dppm = bis(diphenylphosphino)methane), where shorter Au···Au distances (~2.8 Å) enhance luminescence .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves reacting 1,3-bis(diphenylphosphino)propane (dppp) with gold(I) precursors like [AuCl(tht)] (tht = tetrahydrothiophene). Key parameters include solvent choice (e.g., ethanol/water mixtures), stoichiometric ratios (1:1 Au:dppp), and reaction time under inert atmospheres. Crystallization via vapor diffusion (e.g., diethyl ether) yields stable complexes. Contaminants like unreacted ligands are removed via recrystallization .

- Characterization Data :

| Technique | Key Observations | Reference |

|---|---|---|

| X-ray Crystallography | Au–P bond lengths: 2.301–2.312 Å; Linear geometry at Au(I) centers | |

| NMR (³¹P) | Single resonance indicating symmetric coordination |

Q. What spectroscopic and structural characterization methods are most reliable for confirming the coordination geometry of this complex?

- Methodological Answer :

- X-ray crystallography is definitive for structural confirmation, revealing Au–P bond distances and dihedral angles between Au₂P₂ planes (e.g., 21.94° deviation in [Au₂(dppp)₂][NiCl₄]·Et₂O) .

- ³¹P NMR shows a singlet due to equivalent phosphorus environments, while UV-Vis spectroscopy detects ligand-to-metal charge transfer (LMCT) bands (~300–400 nm) .

Q. What are the primary research applications of this complex in inorganic chemistry?

- Answer : The complex serves as:

- A precursor for heterometallic coordination polymers (e.g., co-crystallization with [NiCl₄]²⁻ for supramolecular architectures) .

- A model system for studying aurophilic interactions due to Au(I)⋯Au(I) contacts influencing photophysical properties .

Advanced Research Questions

Q. How can researchers mitigate challenges related to the air- and moisture-sensitive nature of this complex during experimental handling?

- Methodological Answer :

- Use Schlenk-line techniques or gloveboxes for synthesis and storage.

- Stabilize solutions with coordinating solvents (e.g., THF) and store under argon at –20°C.

- Monitor degradation via periodic ³¹P NMR to detect ligand oxidation (e.g., phosphine oxide formation) .

Q. How should contradictory reports on the catalytic activity of this complex in cross-coupling reactions be resolved?

- Answer : Contradictions often arise from:

- Ligand dissociation dynamics : Variable Au–P bond strengths (2.27–2.32 Å) affect catalytic stability .

- Substrate scope limitations : Screen substrates with differing electronic profiles (e.g., electron-rich vs. electron-poor aryl halides).

- Reaction condition optimization : Adjust temperature (60–100°C), solvent (DMF vs. toluene), and base (K₂CO₃ vs. Cs₂CO₃) to identify optimal parameters .

Q. What computational methods are suitable for modeling the aurophilic interactions in this complex?

- Methodological Answer :

- Density Functional Theory (DFT) with relativistic corrections (e.g., ZORA formalism) to account for Au(I) relativistic effects.

- TD-DFT for excited-state analysis of luminescence properties.

- Compare computed Au⋯Au distances (<3.5 Å) with crystallographic data to validate models .

Q. How does solvent polarity influence the stability and reactivity of this compound?

- Answer :

- Nonpolar solvents (toluene) : Stabilize the complex but slow reaction kinetics.

- Polar aprotic solvents (DMF) : Enhance solubility but risk ligand displacement.

- Water-containing systems : Promote hydrolysis; avoid unless designing aqueous-phase catalysts .

Q. What strategies can optimize the complex’s performance in gold-catalyzed cyclization reactions?

- Methodological Answer :

- Co-ligand engineering : Introduce electron-withdrawing groups on dppp to increase Au(I) electrophilicity.

- Additive screening : Silver salts (AgOTf) to abstract chloride and generate active [Au(dppp)]⁺ species.

- Substrate pre-coordination : Use directing groups (e.g., amines) to orient substrates near the Au center .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.